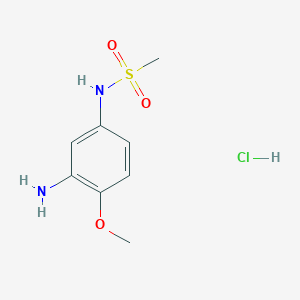

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride, also known as AMMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the sulfonamide class of drugs and has been studied for its ability to inhibit the growth of cancer cells.

科学的研究の応用

Synthesis and Structural Studies

- N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is involved in the synthesis of compounds with potential pharmacological activities. For example, it's a side chain in the synthesis of an anticancer drug, Amsacrine. The compound obtained in one of the synthesis steps is studied for its crystal structure, offering insights into its chemical properties (Robin et al., 2002).

Anticancer and Antitumor Studies

- It plays a role in the development of small molecules for cancer treatment. Specifically, variants of this compound have been evaluated in antitumor screens and some have progressed to clinical trials as cell cycle inhibitors. These studies provide an understanding of the pharmacophore structure and drug-sensitive pathways in cancer cells (Owa et al., 2002).

DNA Interaction Studies

- The drug's interaction with DNA has been investigated. Specifically, the binding parameters of its derivatives, such as N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide, to DNA have been studied. This research helps understand how the drug's structure influences its affinity and interaction with DNA, which is crucial in its anticancer activity (Hénichart et al., 1982).

Material Science and Chemistry

- N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is also used in material science. For example, its derivatives are involved in the synthesis of diethyltin-based three-dimensional self-assemblies, which are of interest in the field of inorganic chemistry (Shankar et al., 2011).

Organic Synthesis and Chemical Reactions

- It is also significant in the field of organic synthesis. For instance, it's involved in the one-step synthesis of substituted indoles, which are important intermediates in the synthesis of various organic compounds (Sakamoto et al., 1988).

特性

IUPAC Name |

N-(3-amino-4-methoxyphenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQGQWQOEHMHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

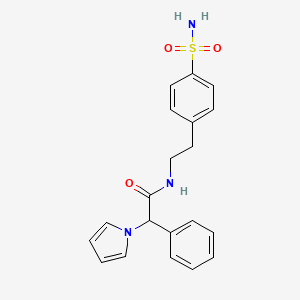

![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)